(R)-3-Chloro-3-oxo-2-phenylpropyl Acetate
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Overview
Description
®-3-Chloro-3-oxo-2-phenylpropyl Acetate is a chiral compound with significant importance in organic chemistry and pharmaceutical research. It is characterized by its unique structure, which includes a chiral center, making it an essential intermediate in the synthesis of various enantiomerically pure compounds. The compound’s molecular formula is C11H11ClO3, and it has a molecular weight of 226.656 g/mol .
Preparation Methods
The synthesis of ®-3-Chloro-3-oxo-2-phenylpropyl Acetate typically involves the acetylation of the corresponding alcohol. One common method includes the use of lipase-catalyzed kinetic resolution, where the racemic mixture of the alcohol is acetylated to yield the ®-acetate with high enantiomeric excess . Industrial production methods often involve the use of readily available raw materials and simple processes that are both economical and environmentally friendly .
Chemical Reactions Analysis
®-3-Chloro-3-oxo-2-phenylpropyl Acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
®-3-Chloro-3-oxo-2-phenylpropyl Acetate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis
Properties
Molecular Formula |
C11H11ClO3 |
---|---|
Molecular Weight |
226.65 g/mol |
IUPAC Name |
[(2R)-3-chloro-3-oxo-2-phenylpropyl] acetate |
InChI |
InChI=1S/C11H11ClO3/c1-8(13)15-7-10(11(12)14)9-5-3-2-4-6-9/h2-6,10H,7H2,1H3/t10-/m0/s1 |
InChI Key |
PWWISFVVAKCNEF-JTQLQIEISA-N |
Isomeric SMILES |
CC(=O)OC[C@@H](C1=CC=CC=C1)C(=O)Cl |
Canonical SMILES |
CC(=O)OCC(C1=CC=CC=C1)C(=O)Cl |
Origin of Product |
United States |
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